tert-Butyl (4-(chloromethyl)phenyl)carbamate: Technical Profile & Application Guide
tert-Butyl (4-(chloromethyl)phenyl)carbamate: Technical Profile & Application Guide
The following technical guide details the chemical properties, synthesis, and applications of tert-Butyl (4-(chloromethyl)phenyl)carbamate , a critical bifunctional building block in medicinal chemistry.
[1]
Executive Summary
tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS: 916578-53-5) is a bifunctional orthogonal linker widely used in drug discovery.[1] It features an acid-labile Boc-protected aniline and a highly reactive benzylic chloride electrophile.[1] This dual functionality allows researchers to introduce a rigid p-aminobenzyl spacer into small molecules, peptidomimetics, and PROTACs (Proteolysis Targeting Chimeras) with precise regio-control.
Its utility lies in its orthogonality : the benzylic chloride undergoes nucleophilic substitution (
Physicochemical Architecture
Identity & Properties
| Property | Data |
| CAS Number | 916578-53-5 |
| IUPAC Name | tert-butyl N-[4-(chloromethyl)phenyl]carbamate |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Melting Point | 108–112 °C (decomposition prone) |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Desiccated |
Structural Analysis
The molecule consists of three distinct functional zones:
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The Lipophilic Tail: The tert-butyl group provides steric bulk and lipophilicity (LogP ~3.4), aiding solubility in organic solvents.
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The Masked Nucleophile: The carbamate (Boc-NH-) protects the aniline nitrogen, preventing oxidation and unwanted side reactions.
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The Electrophilic Warhead: The chloromethyl group (-CH₂Cl) is a potent alkylating agent, activated by the adjacent aromatic ring.
Synthetic Pathways & Manufacturing[3]
Synthesis Workflow
The synthesis typically proceeds from (4-aminophenyl)methanol in a two-step sequence.[1] The critical challenge is converting the alcohol to a chloride without cleaving the acid-sensitive Boc group.
Step 1: Boc Protection [2]
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Reagents: (4-aminophenyl)methanol, Di-tert-butyl dicarbonate (Boc₂O), THF/Dioxane.[1]
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Conditions: Room temperature, 12–24 h.
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Yield: >90%.
Step 2: Chlorination (The Critical Step)
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Reagents: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, Thionyl Chloride (SOCl₂), Triethylamine (Et₃N) , DCM.
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Mechanism:
or . -
Expert Insight: Standard SOCl₂ reflux generates HCl gas, which will instantly remove the Boc group. Crucial Protocol: The reaction must be performed at 0°C in the presence of excess base (Et₃N or Pyridine) to scavenge HCl in situ. Alternatively, the Appel reaction (PPh₃/CCl₄) or Mesyl Chloride (MsCl/LiCl) can be used to avoid acidic conditions entirely.
Impurity Profile
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Des-Boc Amine: Result of acidic hydrolysis during chlorination.[1]
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Hydrolysis Product: Reversion to the benzyl alcohol due to moisture exposure.
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Dimerization: Self-alkylation if the Boc group is partially cleaved and the free aniline attacks the benzyl chloride of another molecule.
Reactivity & Mechanistic Insights
The compound's value is defined by its divergent reactivity . The diagram below illustrates the orthogonal pathways available to the medicinal chemist.
Reactivity Map (DOT Visualization)
Caption: Divergent reactivity pathways. Pathway A (Green) is the primary route for linker attachment. Pathway B (Red) is typically reserved for the final step of synthesis.
Key Reactions
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N-Alkylation (Amination):
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Reacts with secondary amines (e.g., piperazine, morpholine) in the presence of K₂CO₃/DMF to form tertiary benzylamines.
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Application: Synthesis of kinase inhibitors where the benzylamine binds to the hinge region or solvent front.
-
-
S-Alkylation (Thioether Formation):
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Reacts with thiols (e.g., cysteine derivatives) to form stable thioethers.
-
Application: Bioconjugation and peptide stapling.
-
-
Boc Deprotection:
-
Standard removal with TFA/DCM (1:1) or 4M HCl in Dioxane.
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Note: The resulting 4-(aminomethyl)aniline derivative is prone to polymerization; deprotection is usually done after the benzyl chloride has been substituted.
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Experimental Protocols (Self-Validating)
Protocol A: Nucleophilic Substitution with a Secondary Amine
This protocol ensures high yield by preventing bis-alkylation.[1]
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Preparation: Dissolve tert-butyl (4-(chloromethyl)phenyl)carbamate (1.0 eq) in anhydrous DMF (0.1 M concentration).
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Base Addition: Add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
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Nucleophile: Add the secondary amine (1.1 eq) dropwise at 0°C.
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Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]
-
Validation: Disappearance of the starting chloride peak (M+Na 264) and appearance of the product mass.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[3][4][5]
Protocol B: Handling & Stability Check
-
Moisture Test: Dissolve a small amount in CDCl₃. If a peak at ~4.6 ppm (CH₂-OH) appears alongside the ~4.5 ppm (CH₂-Cl) peak, the sample has hydrolyzed.
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Purification: If hydrolysis occurs, recrystallize from Hexane/EtOAc. Do not use silica gel chromatography for prolonged periods as the acidity of silica can degrade the Boc group or hydrolyze the chloride.
Applications in Drug Discovery[8]
PROTAC Linker Design
This molecule is a "rigid" linker. Unlike flexible PEG chains, the phenyl ring imposes a defined distance and orientation between the E3 ligase ligand and the Target Protein ligand.
-
Workflow:
-
Attach E3 Ligase ligand to the benzyl chloride (via S_N2).
-
Deprotect Boc.[6]
-
Couple the resulting aniline to the Target Protein ligand via amide bond formation.
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Peptidomimetics
Used to introduce a phenylalanine-like bioisostere.[1] The 4-aminobenzyl moiety mimics the side chain of tyrosine or phenylalanine but provides an aniline handle for further extension, often increasing potency in protein-protein interaction inhibitors.[1]
Safety & Handling (GHS Standards)
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Hazard Classification:
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Skin/Eye Irritation: Category 2/2A.
-
Germ Cell Mutagenicity: Category 2 (Suspected).
-
-
Specific Warning: As a benzylic chloride, this compound is a potent alkylating agent . It can alkylate DNA bases (guanine N7).
-
PPE Requirements: Double nitrile gloves, chemical safety goggles, and handling exclusively inside a fume hood.
-
Decontamination: Quench spills with 10% aqueous ammonia or dilute NaOH to convert the alkyl chloride to the less toxic alcohol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794659, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Retrieved from [Link]
- Organic Syntheses (2008).Synthesis of N-Boc-Protected Anilines and Benzylamines. Org. Synth. 2008, 85, 10-14. (General procedure for Boc protection of anilines).
-
European Chemicals Agency (ECHA). Registration Dossier: tert-butyl (4-(chloromethyl)phenyl)carbamate.[1] Retrieved from [Link]
- Journal of Medicinal Chemistry.Design and Synthesis of PROTACs using Rigid Linkers.
Sources
- 1. aikonchem.wordpress.com [aikonchem.wordpress.com]
- 2. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
